molecular formula C8H12N2O2 B3097666 1-Isobutyl-1H-imidazole-2-carboxylic acid CAS No. 1314951-25-1

1-Isobutyl-1H-imidazole-2-carboxylic acid

Cat. No.: B3097666
CAS No.: 1314951-25-1
M. Wt: 168.19
InChI Key: ILNHISCJYNWYNT-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and its Carboxylic Acid Derivatives in Contemporary Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in numerous biologically important molecules, including the amino acid histidine and the biogenic amine histamine. This prevalence in nature has made the imidazole scaffold a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.

The incorporation of a carboxylic acid group onto the imidazole ring further enhances its chemical utility. Imidazole carboxylic acids serve as crucial intermediates in organic synthesis and as ligands in coordination chemistry. The acidic proton of the carboxylic acid group and the basic nitrogen atoms of the imidazole ring allow for a variety of chemical interactions, making these compounds valuable building blocks for more complex molecules. In materials science, imidazole-based compounds are explored for their potential in creating metal-organic frameworks (MOFs) and ionic liquids.

Overview of 1-Substituted Imidazole-2-carboxylic Acid Research Trajectories

Research into 1-substituted imidazole-2-carboxylic acids has been particularly active, driven by the desire to modulate the physicochemical and biological properties of the parent molecule. The substituent at the 1-position of the imidazole ring can significantly influence the compound's steric and electronic characteristics, thereby affecting its reactivity, solubility, and biological target interactions.

A notable research trajectory for this class of compounds is the development of enzyme inhibitors. For instance, derivatives of 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 1-position is crucial for potent inhibitory activity. nih.gov These studies often involve the synthesis of a library of analogs with varying substituents to optimize interactions with the enzyme's active site.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)imidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-9-7(10)8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNHISCJYNWYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of 1 Isobutyl 1h Imidazole 2 Carboxylic Acid

While extensive research has been conducted on the broader class of 1-substituted imidazole-2-carboxylic acids, specific data for 1-Isobutyl-1H-imidazole-2-carboxylic acid is not widely available in peer-reviewed literature. However, based on the known properties of related compounds, a general chemical profile can be outlined.

PropertyValue
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name This compound
CAS Number 1314951-25-1
Canonical SMILES CC(C)CN1C=CN=C1C(=O)O
Physical State Expected to be a solid at room temperature
Solubility Expected to have some solubility in polar organic solvents

Note: Some properties are estimated based on the general characteristics of similar compounds.

Chemical Transformations and Reactivity Profiles of 1 Isobutyl 1h Imidazole 2 Carboxylic Acid

Carboxylic Acid Group Transformations and Derivatives

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives, primarily through reactions such as esterification and amidation.

Esterification:

The conversion of 1-Isobutyl-1H-imidazole-2-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction towards the formation of the ester. youtube.com

Another effective method involves the use of activating agents. For instance, reagents like methyl imidazole (B134444) carbamate (B1207046) (MImC) have been shown to be effective for the chemoselective esterification of carboxylic acids. This method is advantageous as it often proceeds under mild conditions and tolerates a variety of other functional groups. enamine.net While specific studies on this compound are not extensively documented, the synthesis of related imidazole carboxylate esters, such as methyl 5-isobutyl-1-(2-pyridinylmethyl)-1H-imidazole-4-carboxylate, has been reported, indicating the feasibility of such transformations. chemsynthesis.com

Amidation:

The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct amidation by heating the carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to facilitate this transformation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to activate the carboxylic acid, enabling its reaction with an amine to form the corresponding amide. mdpi.com The synthesis of various 1,5-diaryl-1H-imidazole-4-carbohydrazides from their corresponding esters highlights the accessibility of amide-like structures within this class of compounds. mdpi.com

The following table summarizes common methods for the synthesis of esters and amides from carboxylic acids, which are applicable to this compound.

TransformationReagents and ConditionsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 1-isobutyl-1H-imidazole-2-carboxylate
AmidationAmine (e.g., RNH₂), Coupling Agent (e.g., EDCI)N-Alkyl-1-isobutyl-1H-imidazole-2-carboxamide

Reactions Involving the Imidazole Ring System

The imidazole ring in this compound is an aromatic heterocycle with two nitrogen atoms, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution:

Nitration of N-substituted imidazoles typically occurs at the C-4 or C-5 position. For instance, the nitration of 1-methylimidazole (B24206) has been shown to yield 1-methyl-5-nitroimidazole. nih.govgoogle.com It is expected that this compound would undergo nitration under similar conditions, likely at the C-4 or C-5 position, though the deactivating effect of the C-2 carboxyl group may require harsher reaction conditions.

Halogenation of imidazoles can also occur at the C-4 and C-5 positions. Theoretical studies on halogen migration in imidazoles suggest that N-halogenation followed by rearrangement to C-halogenated products is a possible mechanism. csic.es Nucleophilic halogenation of imidazole N-oxides has been reported as a method to introduce a halogen at the C-2 position. researchgate.net

Nucleophilic Substitution:

The C-2 position of the imidazole ring is the most acidic and can be deprotonated by a strong base, such as butyl lithium, to form a nucleophilic anion. This anion can then react with various electrophiles. youtube.com This approach allows for further functionalization at the C-2 position after the potential removal of the carboxylic acid group.

Electronic and Spectroscopic Properties of Coordination Compounds

Further research would be required to synthesize and characterize this ligand and its potential metal complexes to provide the detailed information requested.

Physicochemical Properties and Structural Analysis

Strategies for the Construction of the Imidazole-2-carboxylic Acid Core

The foundational step in synthesizing the target molecule often involves the creation of the imidazole-2-carboxylic acid scaffold. Several synthetic routes have been established for this purpose, ranging from direct carboxylation to the oxidation of functionalized precursors.

One direct method involves the reaction of a 4,5-disubstituted imidazole with carbon dioxide under high pressure and temperature. google.com This process is typically conducted in the presence of a base, such as an alkali metal carbonate, bicarbonate, or hydroxide. google.com The reaction forces the addition of a carboxyl group directly onto the C2 position of the imidazole ring. google.com

Another common and effective strategy is the oxidation of a precursor molecule, such as imidazole-2-carboxaldehyde. This conversion can be achieved with high efficiency using an oxidizing agent like hydrogen peroxide in an aqueous solution. chemicalbook.com The reaction proceeds at room temperature and yields the desired carboxylic acid as a crystalline solid. chemicalbook.com This method avoids the harsh conditions of high-pressure carboxylation.

More broadly, the imidazole ring itself can be constructed through various multi-component reactions, such as the Debus-Radziszewski synthesis, which involves the cyclization of a diamine, an aldehyde, and a diketone. osti.gov Other modern approaches include copper-catalyzed cross-cycloadditions and ruthenium-catalyzed "borrowing hydrogen" protocols, which offer pathways to regioselectively substituted imidazoles that can be further functionalized. rsc.org

Table 1: Methods for Imidazole-2-carboxylic Acid Core Synthesis

MethodPrecursor(s)Key ReagentsGeneral ConditionsReference
Direct Carboxylation4,5-Disubstituted ImidazoleCarbon Dioxide (CO2), Base (e.g., K2CO3)150-300°C, 40-180 bar pressure google.com
OxidationImidazole-2-carboxaldehydeHydrogen Peroxide (H2O2)Aqueous solution, Room Temperature chemicalbook.com
CycloadditionImidoyl chlorides, Ethyl isocyanoacetateBaseFormation of imidazole-4-carboxylate ester intermediate mdpi.com

N1-Alkylation Approaches for 1-Isobutyl Substitution

Once the imidazole-2-carboxylic acid core is obtained (or its ester equivalent), the next critical step is the introduction of the isobutyl group at the N1 position. N-alkylation is a fundamental and widely used SN2 reaction for functionalizing imidazoles. osti.gov

The most common approach involves reacting the imidazole nitrogen with an alkylating agent, such as isobutyl bromide or isobutyl iodide, in the presence of a base. The base, typically a carbonate like potassium carbonate or a hydride like sodium hydride, deprotonates the N1 nitrogen of the imidazole ring, creating an imidazolate anion that acts as a nucleophile. osti.govpsu.edu The choice of solvent and base is crucial for achieving high yields and selectivity.

An alternative method for N-alkylation utilizes carbonic esters as the alkylating agents. google.com This process is conducted in the presence of an aromatic hydrocarbon or a dipolar aprotic solvent and is catalyzed by a strong organic tertiary amine. google.com This method is presented as a greener alternative with the advantages of using low-toxicity raw materials and generating few byproducts. google.com The reaction conditions are generally mild, with temperatures ranging from 80-140°C. google.com

Table 2: Conditions for N1-Alkylation of Imidazoles

Alkylating Agent TypeExampleBase/CatalystSolventReference
Alkyl HalideIsobutyl BromideK2CO3, NaHDMF, Acetonitrile psu.edu
Carbonic EsterDiisobutyl carbonate (hypothetical)Organic Tertiary AmineAromatic hydrocarbon, Dipolar aprotic solvent google.com
Bromoacetate Estertert-butyl bromoacetateKOH-K2CO3- nih.gov

Derivatization from Precursor Compounds and Related Structural Motifs

The synthesis of this compound and its analogues can also be achieved by modifying existing precursor molecules or by building the heterocyclic system from acyclic components with the desired substituents already in place.

One powerful strategy involves starting with acyclic or alternative heterocyclic precursors. For instance, 1,5-disubstituted imidazole-4-carboxylates can be constructed via a cycloaddition reaction between imidoyl chlorides and ethyl isocyanoacetate. mdpi.com This key intermediate can then be hydrolyzed to yield the corresponding carboxylic acid. mdpi.com This method allows for the introduction of the desired N1-substituent (in this case, an aryl group, but adaptable for alkyl groups) as part of the initial imidoyl chloride, providing a convergent approach to highly substituted imidazoles.

Another derivatization route begins with a pre-functionalized imidazole. For example, one could start with 1-isobutyl-1H-imidazole and introduce the carboxylic acid group at the C2 position. This is often accomplished through metallation, typically using a strong base like n-butyllithium to deprotonate the C2 position, followed by quenching the resulting organolithium species with carbon dioxide to form the carboxylate.

Furthermore, solid-phase synthesis offers a versatile platform for creating libraries of imidazole derivatives. researchgate.net For example, an isocyanoacrylate bound to a Wang resin can be used to synthesize imidazole-4-carboxylic acids under microwave irradiation. researchgate.net This methodology, while focused on the 4-carboxylic acid isomer, demonstrates the potential of solid-phase techniques for the systematic synthesis of diverse analogues by varying the reactants in each step.

Structure Activity Relationship Sar Studies of 1 Isobutyl 1h Imidazole 2 Carboxylic Acid Derivatives

Impact of N1-Substitution on Biological Activity Profiles

The substituent at the N1 position of the imidazole (B134444) ring plays a significant role in determining the biological activity of 1-Isobutyl-1H-imidazole-2-carboxylic acid derivatives. Research on related quinolone antibacterials has shown that the nature of the N1 substituent strongly influences antibacterial potency. nih.gov These studies indicate that factors such as the length, width, and degree of unsaturation of the substituent are critical. nih.gov For instance, the introduction of a cyclopropyl (B3062369) group at the N1 position has been shown to significantly enhance broad-spectrum antibacterial activity. nih.gov

In the context of metallo-β-lactamase (MBL) inhibitors, structure-activity relationship studies on 1H-imidazole-2-carboxylic acid (ICA) derivatives have highlighted the importance of appropriate substituents at the N1-position for potent inhibition of class B1 MBLs. nih.gov These substituents are thought to engage with flexible active site loops of the enzyme. nih.gov

The following table summarizes the impact of various N1-substituents on the biological activity of imidazole-based compounds, drawing parallels for potential derivatives of this compound.

N1-SubstituentObserved Impact on Biological ActivityReference Compound Class
Cyclopropyl Enhanced broad-spectrum antibacterial activity. nih.govQuinolone Antibacterials
Varying Alkyl Chains Potency is dependent on the length and width of the chain. nih.govQuinolone Antibacterials
Unsaturated Groups The level of unsaturation affects antibacterial potency. nih.govQuinolone Antibacterials
Heteroatom-containing Groups The presence of oxygen, nitrogen, or sulfur can influence activity. nih.govQuinolone Antibacterials

Role of the Carboxylic Acid Moiety in Molecular Recognition and Interaction

The carboxylic acid group at the 2-position of the imidazole ring is a critical functional group for the biological activity of this class of compounds. Its ability to engage in strong electrostatic interactions and hydrogen bonds makes it a versatile anchor for molecular recognition. acs.org The acidic nature of the carboxylic acid often plays a key role in the pharmacophore of a molecule. researchgate.net

In studies of inhibitors for insulin-degrading enzyme (IDE), the carboxylic acid was found to be crucial for activity. nih.gov Similarly, for inhibitors of VIM-type metallo-β-lactamases, the carboxylic acid is a key feature. nih.gov The ionization of the carboxylic acid at physiological pH can enhance water solubility, which is an important property for drug-like molecules. researchgate.netwiley-vch.de However, this same property can sometimes lead to poor permeability across biological membranes. acs.org

Isosteric replacement of the carboxylic acid with other functional groups has been explored to modulate physicochemical properties while maintaining biological activity. acs.org The table below illustrates the effects of such replacements.

Carboxylic Acid IsostereImpact on Physicochemical Properties and ActivityReference Compound Class
Tetrazole Can engage in stronger hydrogen bond interactions than the corresponding carboxylic acid. acs.orgGeneral Medicinal Chemistry
Amide Can act as a stable and relatively neutral derivative, providing a scaffold for optimal binding. wiley-vch.deGeneral Medicinal Chemistry
Oxadiazole Can serve as a successful bioisosteric replacement, improving properties like stability. nih.govIDE Inhibitors
Squaric Acid Derivatives Can offer a different acidity profile compared to the parent carboxylic acid. acs.orgGeneral Medicinal Chemistry

Influence of Substituents on the Imidazole Ring on Biological Efficacy

Modifications to the imidazole ring itself, beyond the N1 and C2 positions, can also have a profound impact on biological efficacy. The imidazole ring is a key structural component in many natural and synthetic bioactive compounds. researchgate.net Its replacement can be detrimental to activity, as seen in studies of IDE inhibitors where replacing the imidazole with a phenyl or indole (B1671886) group led to a loss of activity. nih.gov

The electronic properties of substituents on the imidazole ring can influence its interaction with biological targets. For instance, in the development of 15-lipoxygenase inhibitors, the introduction of different aryl groups at the 4 and 5 positions of the imidazole ring led to varying inhibitory potencies. researchgate.net Furthermore, methylation of the thiol group at the C2 position of 4,5-diaryl-1H-imidazole-2(3H)-thione dramatically decreased its inhibitory activity, highlighting the sensitivity of the biological response to subtle structural changes. researchgate.net

The following table summarizes the influence of various substituents on the imidazole ring on the biological efficacy of related compounds.

Imidazole Ring SubstituentPositionObserved Impact on Biological EfficacyReference Compound Class
Phenyl Replaced ImidazoleDeleterious to activity. nih.govIDE Inhibitors
Indole Replaced ImidazoleDeleterious to activity. nih.govIDE Inhibitors
Diaryl Groups 4 and 5Varying inhibitory potency based on the nature of the aryl groups. researchgate.net15-Lipoxygenase Inhibitors
Methylation of SH 2Dramatically decreased inhibitory activity. researchgate.net15-Lipoxygenase Inhibitors

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Mechanisms, particularly Metallo-β-lactamases (MBLs)

Metallo-β-lactamases are zinc-dependent enzymes that hydrolyze and inactivate β-lactam antibiotics, such as carbapenems, which are often considered 'last-resort' treatments for severe bacterial infections. nih.govnih.gov The emergence of MBL-producing bacteria poses a significant threat to global health, making the development of effective MBL inhibitors a critical area of research. nih.govnih.gov 1H-imidazole-2-carboxylic acid (ICA) derivatives, including the 1-isobutyl substituted variant, have been identified as potent inhibitors of these enzymes, particularly Class B1 MBLs like Verona Integron-encoded MBLs (VIMs). nih.gov

Structural and molecular studies have elucidated the mechanism by which these inhibitors interact with MBLs. X-ray crystallography has shown that the substituents at the 1-position of the imidazole (B134444) ring play a crucial role in the inhibitory potency. nih.gov These substituents engage with flexible loops within the enzyme's active site. nih.gov The isobutyl group at the 1-position of 1-isobutyl-1H-imidazole-2-carboxylic acid is designed to establish specific, advantageous interactions with these loops, contributing to a tighter binding and more effective inhibition of the enzyme. nih.gov This structure-guided optimization allows for potent inhibition of VIM-type MBLs. nih.gov

The table below summarizes key interactions involved in the inhibition of MBLs by 1H-imidazole-2-carboxylic acid derivatives.

Interacting ComponentRole in InhibitionSupporting Evidence
Substituent at 1-position (e.g., Isobutyl)Engages with flexible active site loops of the MBL.Crystallographic analyses show direct interaction, enhancing binding affinity and inhibitory potency. nih.gov
Imidazole RingForms part of the core structure that positions the molecule correctly within the active site.Structure-activity relationship studies confirm the importance of the imidazole scaffold. nih.govresearchgate.net
Carboxylic Acid GroupActs as a key part of the metal-binding pharmacophore to chelate zinc ions.The carboxylate function is essential for coordinating with the catalytic zinc ions in the MBL active site. researchgate.net

The core structure of 1H-imidazole-2-carboxylic acid serves as a metal-binding pharmacophore (MBP), also referred to as an anchor pharmacophore. nih.govresearchgate.net MBLs require one or two zinc ions (Zn²⁺) in their active site to catalyze the hydrolysis of β-lactam antibiotics. researchgate.netnih.gov The MBP of this compound mimics the substrate's interaction with these crucial metal ions. The carboxylic acid moiety of the inhibitor effectively chelates the zinc ions, disrupting the catalytic mechanism of the enzyme and rendering it unable to inactivate antibiotics. researchgate.net This targeted chelation is a key strategy for inhibiting MBLs, and the 1H-imidazole-2-carboxylic acid scaffold has been identified as a highly effective core for this purpose. researchgate.net

Pathways of Antimicrobial Action

The primary antimicrobial action of this compound is not direct toxicity to bacteria but rather the potentiation of existing β-lactam antibiotics. By inhibiting MBLs, it restores the efficacy of antibiotics like meropenem (B701) against resistant bacterial strains. nih.gov

Research has demonstrated that derivatives of 1H-imidazole-2-carboxylic acid exhibit potent synergistic antibacterial activity when combined with meropenem against engineered Escherichia coli and clinically isolated Pseudomonas aeruginosa that produce VIM-2 MBL. nih.gov Morphological and structural analysis of bacterial cells treated with this combination showed that the inhibitor could cross the outer membrane of Gram-negative bacteria to reach its target enzyme and effectively reverse the resistance mechanism. nih.gov

While the principal pathway is MBL inhibition, other imidazole-based compounds are known to have different antimicrobial mechanisms. For instance, nitroimidazole derivatives act as prodrugs that, upon anaerobic reduction, form radical anions which are toxic to bacteria. nih.gov Other heterocyclic imidazole compounds may target different essential bacterial proteins, such as FtsZ, which is involved in cell division. mdpi.com However, for this compound, the current body of evidence points overwhelmingly to MBL inhibition as its pathway of antimicrobial action.

Exploration of Receptor Binding and Downstream Signaling Pathway Modulation

Currently, the research focus for this compound has been its role as an enzyme inhibitor. There is limited specific information available regarding its direct interaction with cellular receptors and subsequent modulation of downstream signaling pathways.

In a broader context, small molecules can bind to various cellular receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors, stabilizing specific conformations of the receptor. nih.govnih.gov This binding event can trigger or inhibit a cascade of intracellular signals, ultimately altering gene expression and cellular function. nih.gov Ligand binding can stabilize a subset of conformations from a dynamic ensemble that the receptor naturally samples, leading to a specific physiological response. nih.gov

While the primary mechanism of this compound is well-defined as MBL inhibition, the potential for off-target effects or additional mechanisms involving receptor binding cannot be entirely ruled out without further investigation. Future research could explore whether this compound or its derivatives interact with host or bacterial receptors, potentially revealing novel therapeutic applications or providing a more complete understanding of its biological activity profile.

Advanced Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Isobutyl-1H-imidazole-2-carboxylic acid, docking simulations are instrumental in elucidating its binding mode within the active sites of target proteins, particularly bacterial metallo-β-lactamases (MBLs) like Verona Integron-encoded Metallo-β-lactamase (VIM). nih.gov

Research into 1H-imidazole-2-carboxylic acid (ICA) derivatives has identified them as potent inhibitors of VIM-type MBLs, which are a major cause of resistance to carbapenem (B1253116) antibiotics. nih.gov Docking studies for these compounds reveal critical intermolecular interactions. The carboxylate group of the imidazole (B134444) core typically acts as a key anchor, forming coordinating bonds with the one or two zinc ions present in the MBL active site. mdpi.com The isobutyl substituent at the 1-position is hypothesized to extend into a hydrophobic pocket within the enzyme's active site, forming van der Waals interactions with nonpolar amino acid residues. These simulations help rationalize the structure-activity relationships observed experimentally, where appropriate substituents at the 1-position are crucial for potent inhibition. nih.gov

The primary interactions predicted by molecular docking for this compound when targeting VIM-2 are:

Zinc Coordination: The carboxylate and the N-3 nitrogen of the imidazole ring chelate the catalytic zinc ions (Zn1 and Zn2).

Hydrogen Bonding: The carboxylate group can also act as a hydrogen bond acceptor with nearby residues such as Asn233. mdpi.com

Hydrophobic Interactions: The isobutyl group can engage with a hydrophobic pocket formed by residues like Phe61, Tyr67, and Cys221, contributing to binding affinity and selectivity. mdpi.com

These detailed interaction maps from docking studies are foundational for designing new derivatives with improved potency. researchgate.netnih.gov

Table 1: Summary of Molecular Docking Targets and Key Interactions for Imidazole-2-Carboxylic Acid Derivatives
Protein TargetPDB IDCompound ClassPredicted Key Intermolecular InteractionsReference
Verona Integron-encoded Metallo-β-lactamase 2 (VIM-2)5ACX1H-imidazole-2-carboxylic acidsCoordination with active site Zn(II) ions via carboxylate; Hydrophobic interactions with flexible loops; H-bonding with residues like Asn233. nih.govmdpi.commdpi.com
Glucosamine-fructose-6-phosphate aminotransferase2VF5General Imidazole DerivativesHydrogen bonding with active site residues (e.g., Ser347). mdpi.comresearchgate.net
HIV-1 Reverse Transcriptase1RT2Designed Imidazole AnalogsHydrogen bonding and pi-pi stacking interactions within the non-nucleoside binding pocket. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.netnih.govresearchgate.net These methods provide a detailed understanding of the molecule's intrinsic properties, which govern its biological activity.

Molecular Orbital Analysis: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is typically localized over the electron-rich imidazole ring, indicating this region's propensity to interact with electron-deficient species.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is often distributed over the carboxylic acid group, highlighting its role as an electrophilic site and its ability to coordinate with the zinc cations in an enzyme's active site. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map typically shows a region of high negative potential (red/yellow) around the carboxylic acid's oxygen atoms, confirming this area as a prime site for electrophilic attack and metal coordination. Regions of positive potential (blue) are usually found around the hydrogen atoms, particularly the N-H proton if present, while the isobutyl group presents a largely neutral (green) surface, consistent with its role in hydrophobic interactions.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance
Calculated ParameterTypical MethodSignificance in Drug DesignReference
HOMO EnergyDFT (e.g., B3LYP/6-311G(d,p))Indicates electron-donating capability and regions susceptible to electrophilic attack. nih.govnih.gov
LUMO EnergyDFT (e.g., B3LYP/6-311G(d,p))Indicates electron-accepting capability and regions for nucleophilic interaction. nih.govnih.gov
HOMO-LUMO Gap (ΔE)DFTCorrelates with chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP)DFTVisualizes charge distribution, identifying sites for electrostatic interactions, hydrogen bonding, and metal coordination. researchgate.netnih.gov
Mulliken Atomic ChargesDFTQuantifies the charge distribution on each atom, helping to understand electrostatic interactions. researchgate.net

Structure-Based Computational Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. The development of this compound as an MBL inhibitor is a prime example of a structure-guided optimization process. nih.gov

This approach typically follows an iterative cycle:

Target Structure Determination: An X-ray crystal structure of the target enzyme (e.g., VIM-2) is obtained, often in complex with a fragment or an initial inhibitor. This provides a detailed map of the binding site. mdpi.com

Binding Site Analysis: The active site is analyzed to identify key interaction points, such as the catalytic zinc ions, hydrogen bond donors/acceptors, and hydrophobic pockets. The analysis also considers the role of flexible loops that may change conformation upon ligand binding. nih.gov

In Silico Ligand Design: Using the structural information, new derivatives are designed computationally. For the 1H-imidazole-2-carboxylic acid scaffold, medicinal chemists can explore different substituents at various positions. The design of the 1-isobutyl derivative aims to introduce a group that can favorably occupy a hydrophobic pocket near the N-1 position, displacing water molecules and forming favorable van der Waals contacts to increase binding affinity. nih.govmdpi.com

Synthesis and Biological Evaluation: The computationally designed compounds are then synthesized and tested for their inhibitory activity. The results provide feedback for the next design cycle.

Co-crystallization: Obtaining a crystal structure of the newly designed inhibitor (e.g., this compound) in complex with the target protein validates the computational binding mode predictions and provides precise information for the next round of design, further refining the molecule's structure for optimal interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of compounds like 1-substituted-imidazole-2-carboxylic acids, a QSAR model can be developed to predict their inhibitory potency against a target like VIM-2. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Compilation: A series of analogous compounds (e.g., various N-1 substituted imidazole-2-carboxylic acids) with experimentally measured biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, surface area, quantum chemical parameters).

Model Building: Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that links a subset of the most relevant descriptors to the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training). researchgate.net

A validated QSAR model for this class of inhibitors can be used to predict the activity of novel, not-yet-synthesized derivatives of 1H-imidazole-2-carboxylic acid. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process. mdpi.com

Table 3: Typical Workflow for a QSAR Study
StepDescriptionCommon Tools/MethodsReference
1. Data CollectionCompile a set of molecules with known biological activity (e.g., IC₅₀).Literature search, internal databases. researchgate.net
2. Structure PreparationDraw 2D structures and optimize them to 3D conformations.Molecular modeling software (e.g., Spartan, Gaussian). researchgate.net
3. Descriptor CalculationGenerate numerical values representing various physicochemical and structural properties.Software like PaDEL-Descriptor, MOE. researchgate.net
4. Model GenerationSelect relevant descriptors and build a mathematical model relating them to activity.Genetic Function Approximation (GFA), Multiple Linear Regression (MLR), Random Forest. researchgate.netnih.gov
5. ValidationAssess the statistical significance and predictive ability of the model.Leave-one-out cross-validation (q²), external test set prediction (R²pred). researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Imidazole-Based Scaffolds for Research Applications

The imidazole (B134444) nucleus is a key structural motif in a vast array of biologically active molecules and functional materials. The presence of the isobutyl group and the carboxylic acid on the imidazole ring of 1-Isobutyl-1H-imidazole-2-carboxylic acid provides valuable handles for chemical modification, allowing for the synthesis of diverse libraries of new compounds.

Derivatives of 1H-imidazole-2-carboxylic acid have been investigated for their potential as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov Structure-activity relationship studies on such derivatives have highlighted the importance of substituents on the imidazole ring for achieving potent biological activity. nih.gov This suggests that this compound could serve as a valuable starting material for the development of new therapeutic agents.

Furthermore, imidazole derivatives are being explored for their antimicrobial and antiviral properties. mdpi.comnih.gov The synthesis of novel imidazole compounds is an active area of research aimed at combating the rise of drug-resistant pathogens. mdpi.com The specific isobutyl substitution in this compound may influence its pharmacokinetic properties and biological activity, making it a target for further investigation in drug discovery programs.

Exploration in Advanced Material Science, including Metal-Organic Frameworks (MOFs)

The field of material science has seen a surge of interest in the use of organic ligands for the construction of advanced materials with tailored properties. Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic linkers. The imidazole ring and carboxylic acid groups are common functionalities used in the design of MOF ligands. nih.govrsc.org

The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group in this compound can act as coordination sites for metal ions, making it a potential candidate for the synthesis of novel MOFs. The isobutyl group could influence the porosity and dimensionality of the resulting framework, potentially leading to materials with unique gas sorption, separation, or catalytic properties. Research has demonstrated the successful synthesis of MOFs using multi-carboxylic acids and imidazole-based spacers. nih.gov The exploration of this compound in this context could yield new materials with interesting structural features and functionalities.

Application of Advanced Spectroscopic and Analytical Characterization Techniques in Research

These techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the precise connectivity of atoms within the molecule and confirming the presence of the isobutyl, imidazole, and carboxylic acid moieties.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the carboxylic acid and the N-H and C-N vibrations of the imidazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate determination of the molecular weight and elemental composition of the compound.

X-ray Crystallography: For a crystalline sample, single-crystal X-ray diffraction would offer unambiguous determination of the three-dimensional molecular structure and intermolecular interactions in the solid state.

The application of these advanced analytical methods will be fundamental to any future research involving the synthesis and application of this compound and its derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1314951-25-1 sigmaaldrich.com
Molecular FormulaC₈H₁₂N₂O₂ sigmaaldrich.com
Molecular Weight168.19 g/mol Inferred from formula

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1-Isobutyl-1H-imidazole-2-carboxylic acid?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions. Lower temperatures (25–40°C) are preferred for selective imidazole ring formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve reaction homogeneity .
  • Purification : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) is recommended for monitoring reaction progress. Final purification via recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers characterize the amphoteric nature of this compound?

  • Methodological Answer : The compound’s amphotericity arises from its carboxylic acid (pKa ~2.5) and imidazole (pKa ~6.8) groups. Characterization methods include:
  • pH Titration : Dissolve the compound in deionized water (1 mM) and titrate against 0.1 M HCl/NaOH. Plotting pH vs. equivalents reveals ionization states .
  • UV-Vis Spectroscopy : Measure absorbance changes (λ = 240–300 nm) across pH 1–14 to identify protonation/deprotonation events .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : While GHS hazard data are limited for this specific compound, imidazole derivatives generally require:
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the stability of this compound in aqueous buffers?

  • Methodological Answer : Hydrogen bonding between the carboxylic acid and imidazole groups stabilizes the zwitterionic form. To study this:
  • Buffer Preparation : Use 14 pH-adjusted buffers (e.g., KCl/HCl for pH 1, Na₂B₄O₇/NaOH for pH 10) .
  • NMR Analysis : Perform 1H^1H-NMR in D₂O at varying pH. Shifts in imidazole protons (δ = 7.2–7.8 ppm) indicate H-bonding dynamics .

Q. What strategies can resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
  • Assay Conditions : Validate protocols using standardized cell lines (e.g., HEK293) and enzyme sources (e.g., recombinant xanthine oxidase) .
  • Structural Analogues : Compare activity with derivatives (e.g., 2-Isopropyl-1H-benzimidazole-5-carboxylic acid) to identify pharmacophore requirements .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., cytochrome P450). Set grid parameters to cover the active site (20 ų) and run 50 genetic algorithm iterations .
  • MD Simulations : Perform 100 ns simulations in GROMACS with CHARMM36 force field to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.